

Application Note: Compound X for High-Throughput Screening of PARP1 Inhibitors

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Compound of Interest

Compound Name: Voxvoganan

Cat. No.: B1675336

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Audience: Researchers, scientists, and drug development professionals.

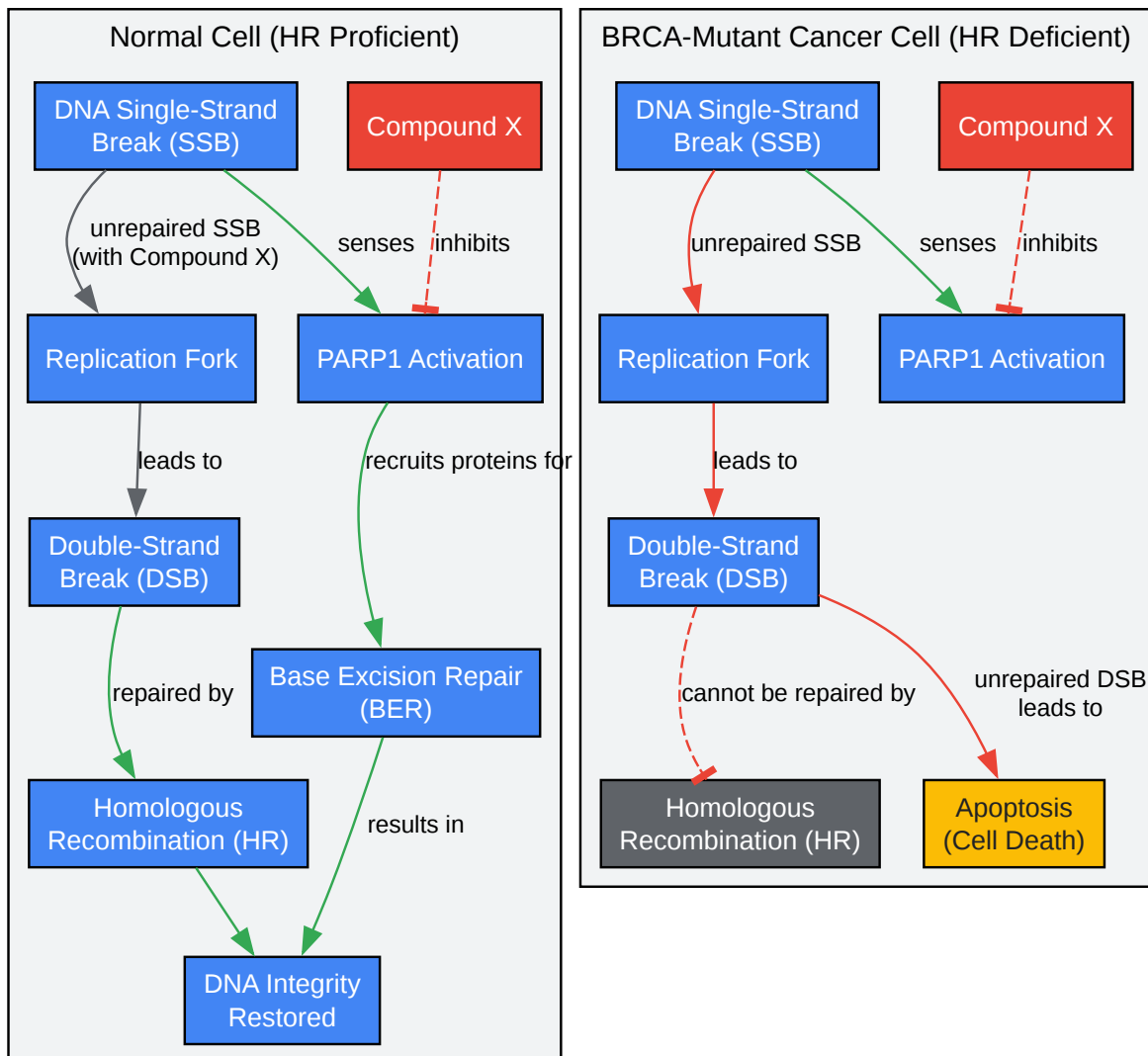
Abstract

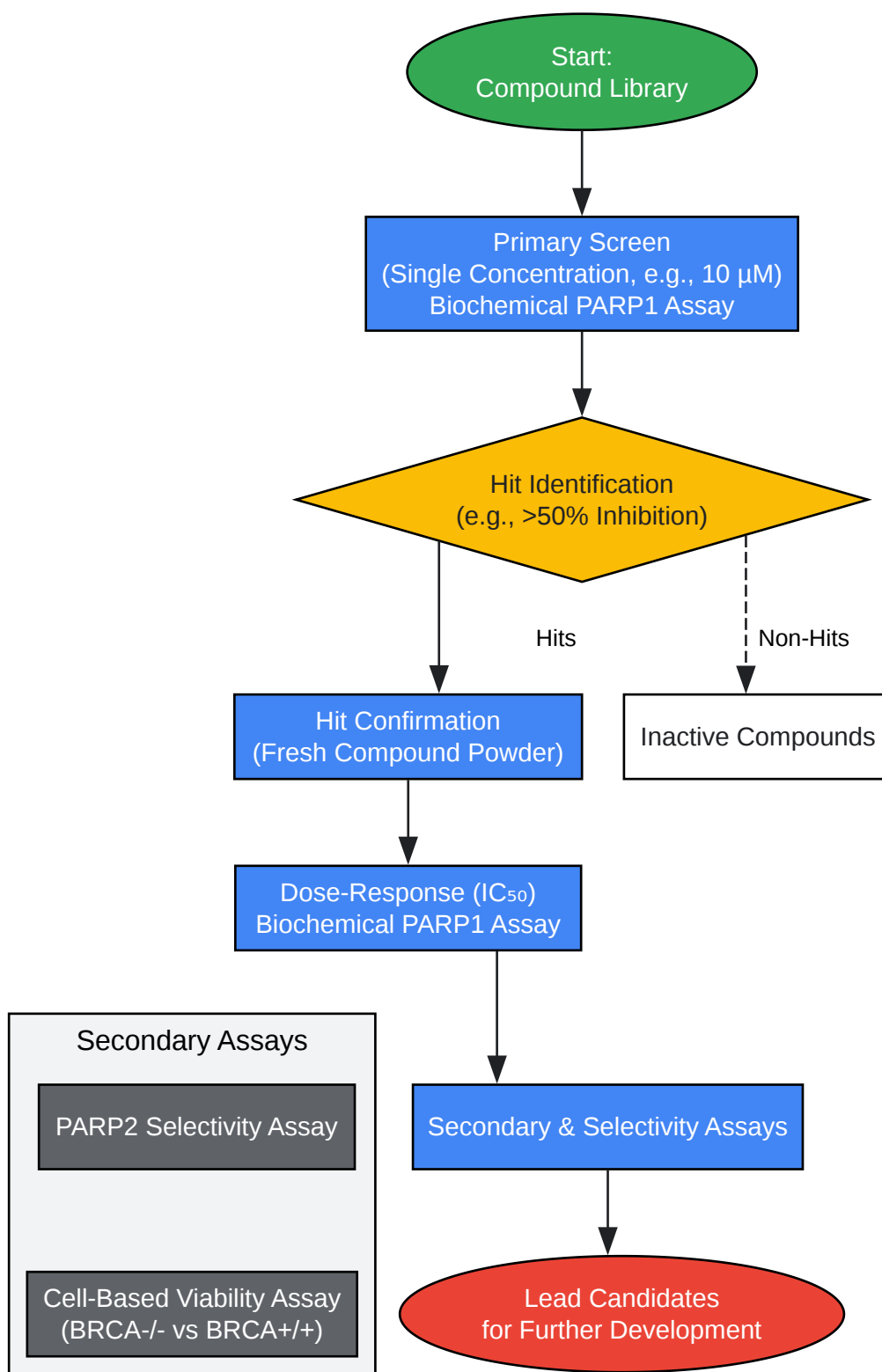
This document provides detailed protocols and application data for "Compound X," a potent and selective inhibitor of Poly (ADP-ribose) Polymerase 1 (PARP1). PARP1 is a critical enzyme in the DNA damage response (DDR), particularly in the repair of single-strand breaks.[1][2][3] Inhibition of PARP1 has emerged as a key therapeutic strategy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][4] This application note describes the mechanism of action of Compound X, provides detailed protocols for its characterization using biochemical and cell-based assays, and presents a workflow for its use in high-throughput screening (HTS) campaigns.

Mechanism of Action: PARP1 Inhibition and Synthetic Lethality

PARP1 is a nuclear protein that detects DNA single-strand breaks (SSBs).[1][3] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long polymers of poly (ADP-ribose) (PAR) on itself and other nuclear proteins.[2][5] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[6][7]

Compound X is a small molecule inhibitor that competes with the PARP1 substrate, nicotinamide adenine dinucleotide (NAD⁺), at the enzyme's catalytic site.^[8] By blocking PARP1 enzymatic activity, Compound X prevents the repair of SSBs.^[1] In normal cells, these unrepaired SSBs can be resolved by the high-fidelity homologous recombination (HR) pathway during DNA replication.^[3] However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the accumulation of unrepaired SSBs leads to the formation of toxic double-strand breaks (DSBs) during replication.^{[1][8]} The inability to repair these DSBs results in genomic instability and, ultimately, selective cancer cell death (apoptosis), an interaction known as synthetic lethality.^{[1][4]}





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